Dehydro Berberrubine Bromide

Antitumor activity Sarcoma-180 Leukemia L-1210

Dehydro Berberrubine Bromide (CAS 57721-67-2, molecular formula C₁₉H₁₄BrNO₄, molecular weight 400.22 g/mol) is a chemically modified quaternary protoberberine alkaloid that functions as a 7,8-dehydro analogue of berberrubine bearing a bromide counterion. The compound is catalogued by Toronto Research Chemicals as TR-D229315 and is structurally related to the primary berberine metabolite berberrubine, from which it differs by the presence of a double bond at the 7,8-position and the bromide salt form.

Molecular Formula C19H14BrNO4
Molecular Weight 400.228
CAS No. 57721-67-2
Cat. No. B585562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Berberrubine Bromide
CAS57721-67-2
Synonyms9-Hydroxy-10-methoxybenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium Bromide; 
Molecular FormulaC19H14BrNO4
Molecular Weight400.228
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C=C3)OCO5)O.[Br-]
InChIInChI=1S/C19H13NO4.BrH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-9H,10H2,1H3;1H
InChIKeyCZRIPWYMXMLIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Berberrubine Bromide (CAS 57721-67-2): A Structurally Differentiated Protoberberine Research Probe for Antitumor and Pharmacokinetic Investigations


Dehydro Berberrubine Bromide (CAS 57721-67-2, molecular formula C₁₉H₁₄BrNO₄, molecular weight 400.22 g/mol) is a chemically modified quaternary protoberberine alkaloid that functions as a 7,8-dehydro analogue of berberrubine bearing a bromide counterion . The compound is catalogued by Toronto Research Chemicals as TR-D229315 and is structurally related to the primary berberine metabolite berberrubine, from which it differs by the presence of a double bond at the 7,8-position and the bromide salt form [1]. This structural modification confers distinct physicochemical properties—including altered lipophilicity, DNA intercalation potential, and fluorescence characteristics—that differentiate Dehydro Berberrubine Bromide from the parent alkaloid berberine and its major metabolite berberrubine, positioning it as a specialized probe for mechanistic antitumor studies, topoisomerase II investigations, and pharmacokinetic analyses of protoberberine alkaloid flux [2].

Why Dehydro Berberrubine Bromide Cannot Be Replaced by Generic Berberine or Berberrubine Salts in Rigorous Scientific Studies


Protoberberine alkaloids exhibit profound structure-dependent variations in target engagement, efflux kinetics, and in vivo efficacy that render generic substitution scientifically invalid. Berberine (BBR) lacks antitumor activity in sarcoma-180 models (ED₉₀ not achieved), whereas berberrubine (BRB) demonstrates an ED₉₀ of 15 mg/kg [1], indicating that the 9-demethyl modification is a critical determinant of in vivo antitumor potency. Furthermore, P-glycoprotein (P-gp)-mediated efflux capacity varies significantly among protoberberine congeners, with net efflux ranked as berberrubine > berberine > columbamine ∼ jatrorrhizine > thalifendine > demethyleneberberine in Caco-2 monolayer transport assays [2]. Dehydro Berberrubine Bromide introduces an additional 7,8-dehydro modification and a bromide counterion versus the chloride salt of berberrubine, altering both the planar geometry relevant for DNA intercalation at topoisomerase II cleavage sites and the compound's solubility and stability profile. These structural distinctions mean that biological data generated with berberine or berberrubine chloride cannot be extrapolated to predict the behavior of Dehydro Berberrubine Bromide in any experimental system probing antitumor mechanisms, P-gp substrate kinetics, or mitochondrial targeting.

Quantitative Evidence Guide: Dehydro Berberrubine Bromide Differentiation from Berberine, Berberrubine, and Protoberberine Congeners


In Vivo Antitumor Activity: Dehydro Berberrubine Bromide vs. Berberine and Tetrahydroberberine in Murine Sarcoma-180 and Leukemia Models

Dehydro Berberrubine Bromide is reported to exert neoplasm-inhibiting and antileukemic activities in mice , a property fundamentally absent in berberine and tetrahydroberberine. In a direct comparative study using the sarcoma-180 ascites model, berberine and tetrahydroberberine derivatives demonstrated no antitumor activity, whereas the 9-demethyl analogue berberrubine exhibited an ED₉₀ of 15 mg/kg administered intraperitoneally [1]. While Dehydro Berberrubine Bromide itself has not been subjected to the same quantitative ED₉₀ determination in a published head-to-head comparison against berberrubine, its parent compound class (berberrubine derivatives) uniquely possess antitumor activity that is entirely absent in berberine and tetrahydroberberine [2]. The structural basis for this gain of function is the 9-demethyl group, which is preserved in Dehydro Berberrubine Bromide, combined with the 7,8-dehydro modification that may further enhance DNA intercalative binding [3].

Antitumor activity Sarcoma-180 Leukemia L-1210 In vivo efficacy

Topoisomerase II Poison Activity: Berberrubine-Class Specificity Versus Berberine Inactivity and Selectivity Over Topoisomerase I

Berberrubine, which shares the 9-demethyl pharmacophore with Dehydro Berberrubine Bromide, has been identified as a specific poison of DNA topoisomerase II in vitro, a mechanism that underpins the cytotoxicity of clinically relevant antitumor agents such as etoposide [1]. In topoisomerase II-mediated DNA cleavage assays, berberrubine stabilizes topoisomerase II-DNA cleavable complexes, with DNA religation reduction comparable to etoposide [1]. Critically, berberrubine did not inhibit topoisomerase I at concentrations up to 240 µM, establishing target selectivity [1]. In contrast, berberine—which lacks the 9-hydroxy group—shows distinctly different enzyme-poisoning activity as demonstrated by NMR studies, with the two compounds exhibiting 'prominent activity differences' despite differing structurally at only one position (the 9-substituent) [2]. The 9-position in berberine analogs has been further identified as an important determinant of DNA topoisomerase II inhibition [3]. Dehydro Berberrubine Bromide retains the 9-hydroxy motif of berberrubine and adds the 7,8-dehydro modification, which may further influence intercalative binding geometry as suggested by DNA unwinding studies [1].

Topoisomerase II poison DNA cleavage Enzyme inhibition Antitumor mechanism

P-Glycoprotein Efflux Kinetics: Berberrubine-Class Ranked Highest Among Protoberberine Alkaloids in Caco-2 Monolayer Transport Assays

P-glycoprotein (P-gp)-mediated efflux is the primary determinant of poor oral bioavailability across the protoberberine alkaloid class [1]. In a systematic study comparing six protoberberine alkaloids (berberine, berberrubine, thalifendine, demethyleneberberine, jatrorrhizine, and columbamine) that share the same molecular skeleton with only minor substitution differences, in vitro transport studies in Caco-2 monolayers established the net efflux capacity ranking: berberrubine > berberine > columbamine ∼ jatrorrhizine > thalifendine > demethyleneberberine [1]. In vivo confirmation using wild-type versus P-gp-knockout mice validated that all six compounds are substrates of P-gp [1]. Berberrubine, the direct structural parent of Dehydro Berberrubine Bromide, exhibited the highest efflux capacity in this panel, a finding mechanistically linked to its enhanced P-gp receptor affinity and better lipid solubility compared to berberine [2]. Molecular dynamics simulations further revealed that at the early binding stage, differential hydrophobic and electrostatic interactions collectively determine the binding affinities of these compounds to P-gp, while electrostatic interactions dominate at the late release stage [1].

P-glycoprotein Efflux capacity Oral bioavailability Caco-2 Protoberberine pharmacokinetics

Fluorescence and Mitochondrial Targeting: Dehydroberberine Scaffold Enables Self-Assembly into Imaging-Capable Organic Nanoparticles for Tumor Theranostics

The dehydroberberine (DH-BBR) scaffold—structurally analogous to Dehydro Berberrubine Bromide—has been demonstrated to function as a fluorescent mitochondria-targeting probe capable of self-assembling into monodisperse organic nanoparticles (DTNPs) when paired with a lipophilic counter anion, enabling enhanced fluorescence imaging and antitumor treatment in living mice [1]. X-ray crystallography revealed that the self-assembly process is driven by a synergy of π-π stacking and other molecular interactions [1]. In a follow-up study, 10 fluorescent dehydroberberine derivatives (B1-B10) were synthesized, all capable of illuminating mitochondria and exerting cytotoxicity against tumor cells [2]. The most potent derivative, B3⁺, when formulated as nanoassemblies (B3NPs) with tetraphenylborate, demonstrated significantly higher cytotoxicity against seven tumor cell lines (U87MG, HeLa, MDA-MB-468, MDA-MB-435, MDA-MB-231, MCF-7, HCT116) compared to human normal tissue cells (HUVEC, HEK293), establishing tumor-cell selectivity [2]. In contrast, berberine—the most widely available protoberberine—lacks this self-assembly capability and has not been demonstrated as a mitochondria-targeted fluorescent theranostic agent in the same experimental paradigm [1].

Mitochondria targeting Fluorescence imaging Self-assembly Organic nanoparticles Tumor theranostics

Absolute Oral Bioavailability: Berberrubine at 8.2% In Vivo Informs Pharmacokinetic Benchmarking for Dehydro Berberrubine Bromide

The absolute oral bioavailability of berberrubine (BRB), the immediate structural parent of Dehydro Berberrubine Bromide, has been determined as 8.2% in rats using a validated LC-MS/MS method, with 44% of the administered dose (40 mg/kg) excreted in urine and feces [1]. Berberrubine was rapidly absorbed and distributed to various tissues, with highest exposure observed in kidney and liver [1]. This pharmacokinetic profile establishes a baseline for the protoberberine metabolite class. Compared to berberine, which suffers from even lower bioavailability largely due to P-gp-mediated efflux and poor lipid solubility, berberrubine demonstrates better lipid solubility and P-gp receptor affinity, theoretically translating to superior bioavailability [2]. However, it should be noted that both compounds exhibit poor absolute oral bioavailability (<10%), and the bromide counterion in Dehydro Berberrubine Bromide may further modulate solubility and dissolution rate compared to the chloride salt [3]. The 8.2% absolute bioavailability of berberrubine represents a quantitative benchmark against which the pharmacokinetics of Dehydro Berberrubine Bromide can be compared in future studies.

Absolute bioavailability Pharmacokinetics Tissue distribution LC-MS/MS

Structural Determinant of Antitumor Activity: 9-Demethyl Motif is Essential, 7,8-Dehydro Modification May Enhance DNA Intercalation

Structure-activity relationship (SAR) studies across the protoberberine alkaloid series have unequivocally identified the 9-demethyl (9-hydroxy) group as the essential pharmacophore for antitumor activity [1]. Berberine and tetrahydroberberine, which possess a 9-methoxy group or are fully saturated, are completely inactive against sarcoma-180 ascites in mice, while berberrubine (9-demethylberberine) and its ester derivatives demonstrate strong antitumor activity with ED₉₀ values of 15, 23, and 44 mg/kg for the parent, acetate, and benzoate forms, respectively [1]. Dehydro Berberrubine Bromide preserves this critical 9-hydroxy motif and introduces an additional 7,8-dehydro unsaturation. The DNA unwinding studies by Kim et al. (1998) demonstrate that berberrubine's intercalative binding mode unwinds duplex DNA, and this property is likely modulated by the planarity of the tetracyclic ring system [2]. The 7,8-dehydro modification alters the ring geometry from the 5,6-dihydro form found in berberrubine to a fully aromatic system, potentially enhancing π-π stacking interactions with DNA base pairs and increasing topoisomerase II-DNA cleavable complex stabilization [2][3].

Structure-activity relationship 9-Demethylberberine DNA intercalation Antitumor pharmacophore

Best-Fit Research and Industrial Application Scenarios for Dehydro Berberrubine Bromide Based on Quantitative Differentiation Evidence


Antitumor Lead Optimization and In Vivo SAR Studies Targeting Sarcoma and Leukemia Models

Dehydro Berberrubine Bromide is optimally deployed as a positive control or lead scaffold in in vivo antitumor efficacy studies employing sarcoma-180 or leukemia L-1210 mouse models, where berberine—the most widely available and commonly used protoberberine reference compound—is categorically inactive (ED₉₀ not achievable) [1]. The compound's preserved 9-hydroxy pharmacophore, which is the binary determinant of antitumor activity in this chemical class, combined with the 7,8-dehydro modification that may enhance DNA intercalative binding and topoisomerase II-DNA cleavable complex stabilization [2], makes it the appropriate starting point for synthesizing and evaluating next-generation berberrubine derivatives with improved therapeutic indices (baseline therapeutic index for berberrubine hydrochloride: 6.7-9.4) [1]. Procurement of berberine for this application would yield negative efficacy data that are mechanistically predictable and scientifically uninformative. The patent literature (US3910938A) further supports the use of 5,6-dehydroberberrubine derivatives specifically for sarcoma and leukemia chemotherapy, providing intellectual property context for industrial research programs [3].

P-Glycoprotein Substrate Profiling and Oral Bioavailability Enhancement Studies

Dehydro Berberrubine Bromide serves as the most stringent P-gp substrate probe within the protoberberine alkaloid family for in vitro transporter assays (Caco-2, MDCK-MDR1) and in vivo pharmacokinetic studies in wild-type versus P-gp-knockout mice [1]. Since berberrubine—the direct structural parent—ranks highest in net P-gp efflux capacity among six structurally related protoberberine congeners (berberrubine > berberine > columbamine ∼ jatrorrhizine > thalifendine > demethyleneberberine) [1], researchers evaluating P-gp inhibition strategies, prodrug designs, or novel formulation technologies (e.g., solid dispersions, nanocarriers) should use Dehydro Berberrubine Bromide as the high-efflux reference standard. The known absolute oral bioavailability of berberrubine (8.2% in rats) provides a quantitative baseline for benchmarking formulation-mediated bioavailability enhancement [2]. This compound is particularly suited for studies aimed at overcoming P-gp-mediated drug efflux as a strategy to improve the oral delivery of quaternary ammonium alkaloid therapeutics.

Mitochondria-Targeted Fluorescent Probe Development and Tumor-Selective Theranostic Nanoparticle Engineering

The dehydroberberine scaffold—exemplified by Dehydro Berberrubine Bromide—possesses intrinsic fluorescence properties and mitochondrial targeting capability that are absent in the parent alkaloid berberine [1]. Researchers developing self-assembling organic nanoparticles for fluorescence-guided tumor imaging and mitochondria-dependent anticancer therapy should select Dehydro Berberrubine Bromide as the core fluorophore building block. The demonstrated ability of dehydroberberine analogues to self-assemble into monodisperse organic nanoparticles (DTNPs) when paired with lipophilic counter anions such as tetraphenylborate, combined with selective cytotoxicity against tumor cells (e.g., U87MG, HeLa, MDA-MB-468, MCF-7) over normal cells (HUVEC, HEK293) [2], positions this compound as a versatile platform for theranostic agent engineering. Berberine and its non-dehydro derivatives cannot replicate this self-assembly functionality, making Dehydro Berberrubine Bromide the mandatory choice for this application domain.

Topoisomerase II Mechanism-of-Action Studies with Clinical Comparator Benchmarking

For researchers investigating DNA topoisomerase II poison mechanisms, Dehydro Berberrubine Bromide offers a structurally distinct tool compound that can be benchmarked against the clinical standard etoposide in DNA cleavage, religation, and cleavage site mapping assays [1]. The berberrubine pharmacophore has been shown to stabilize topoisomerase II-DNA cleavable complexes with efficacy comparable to etoposide, yet operates through a mechanistically distinct step in the catalytic cycle—specifically trapping nicked DNA intermediates at the transition from linear to covalently closed circular DNA [1]. The compound's selectivity for topoisomerase II over topoisomerase I (no inhibition at concentrations up to 240 µM) is an experimentally validated feature that distinguishes it from dual topoisomerase inhibitors [1]. The 7,8-dehydro modification in Dehydro Berberrubine Bromide may further modulate DNA binding geometry relative to berberrubine, offering a unique probe for dissecting the relationship between ligand planarity and topoisomerase II poison activity, a key consideration given the established importance of the 9-position in determining enzyme inhibition [2].

Quote Request

Request a Quote for Dehydro Berberrubine Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.